2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 866864-23-5
Cat. No.: VC4514133
Molecular Formula: C22H20ClFN4O2S
Molecular Weight: 458.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866864-23-5 |
|---|---|
| Molecular Formula | C22H20ClFN4O2S |
| Molecular Weight | 458.94 |
| IUPAC Name | 2-[[6-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H20ClFN4O2S/c23-15-3-1-14(2-4-15)11-28-10-9-19-18(12-28)21(30)27-22(26-19)31-13-20(29)25-17-7-5-16(24)6-8-17/h1-8H,9-13H2,(H,25,29)(H,26,27,30) |
| Standard InChI Key | LYRIAPKKTISWIP-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Introduction
Structural Analysis
The molecular structure of 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide includes several key components:
-
Pyrido[4,3-d]pyrimidine Ring: This heterocyclic system is known for its biological activity, often found in compounds with therapeutic potential.
-
4-Chlorobenzyl Substituent: The presence of a halogen like chlorine can enhance the compound's pharmacological profile by influencing its reactivity and interactions with biological targets.
-
N-(4-Fluorophenyl)acetamide Moiety: This part of the molecule contributes to its solubility and potential bioactivity, as fluorine is known to affect the compound's metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar compounds, such as 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 866864-21-3), share structural similarities but differ in the acetamide moiety. This variation can affect solubility, bioavailability, and biological activity.
Data Tables
Given the lack of specific data for 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide, we can compare it with a similar compound:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | C23H23ClN4O3S | 471.0 g/mol | 866864-21-3 |
| N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide | C23H22ClFN4O2S | Approximately 470 g/mol | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume